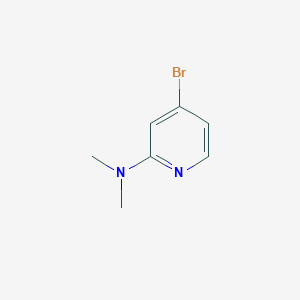

4-bromo-N,N-dimethylpyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of paramount importance in organic chemistry. researchgate.netmdpi.com They are integral components in a vast array of natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. This has led to their extensive use as ligands in catalysis, as versatile solvents, and as key synthons in the development of new chemical entities. The functionalization of the pyridine ring allows for the fine-tuning of its steric and electronic properties, making pyridine derivatives highly sought-after scaffolds in drug discovery and materials science.

Structural Classification and Nomenclature of Substituted Pyridinamines

Substituted pyridinamines are classified based on the nature and position of the substituents on the pyridine ring. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). For 4-bromo-N,N-dimethylpyridin-2-amine, the name indicates a pyridine ring as the parent structure. The substituents are a bromo group at the 4-position, and a dimethylamino group (-N(CH₃)₂) at the 2-position. The numbering of the pyridine ring begins at the nitrogen atom as position 1. mdpi.com

According to IUPAC guidelines, the systematic name for this compound is N,N-dimethyl-4-bromopyridin-2-amine. rsc.org The positions of the substituents are crucial in determining the chemical and physical properties of the molecule. The relative positions of the amino and bromo groups influence the electronic distribution within the aromatic ring and, consequently, the compound's reactivity in various chemical transformations.

Overview of Research Trajectories for Halogenated Pyridinamines

Research into halogenated pyridinamines has been driven by their utility as versatile intermediates in organic synthesis. The halogen atom, in this case, bromine, serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse functional groups at the halogenated position, enabling the construction of complex molecular architectures.

Current research trends focus on the development of more efficient and selective methods for the synthesis of halogenated pyridinamines and their subsequent elaboration. There is a growing interest in the catalytic applications of these compounds and their role as key intermediates in the synthesis of pharmaceutically active compounds. The reactivity of the bromine atom in 4-bromopyridines is a subject of particular interest, as its position on the ring influences its susceptibility to nucleophilic substitution and its participation in metal-catalyzed cross-coupling reactions. researchgate.net The presence of the activating dimethylamino group at the 2-position is expected to influence the reactivity of the bromine at the 4-position.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | N,N-dimethyl-4-bromopyridin-2-amine |

| CAS Number | 946000-27-7 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, in a dark, dry, and sealed environment |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZMXPYRQCDFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634097 | |

| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946000-27-7 | |

| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Bromo N,n Dimethylpyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine compounds. In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. For pyridines, these reactions occur preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.com When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is located on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com

In the case of 4-bromo-N,N-dimethylpyridin-2-amine, the bromine atom at the 4-position is the leaving group. The dimethylamino group at the 2-position is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the inherent reactivity of the 4-position in pyridines towards SNAr can still allow for substitution reactions to occur, particularly with strong nucleophiles.

The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process masterorganicchemistry.com:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step. stackexchange.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion.

The reactivity in SNAr reactions is influenced by the nature of the leaving group. For pyridinium ions, a different leaving group order is observed compared to typical activated aryl substrates. nih.gov While the typical order is F > NO2 > Cl ≈ Br > I, for N-methylpyridinium compounds, the order can be different, indicating a more complex mechanism that may involve the deprotonation of the addition intermediate. nih.gov

Electrophilic Substitution on the Pyridine and Dimethylamino Moieties

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.orgquora.com When these reactions do occur, they preferentially take place at the 3- and 5-positions. quimicaorganica.org This is because the intermediates formed by attack at the 2-, 4-, or 6-positions have a resonance structure where the positive charge is placed on the nitrogen atom, which is highly unfavorable. quimicaorganica.org

For this compound, the presence of the electron-donating dimethylamino group at the 2-position and the bromo group at the 4-position will influence the regioselectivity of electrophilic attack. The powerful activating and ortho-, para-directing dimethylamino group would strongly favor substitution at the 3- and 5-positions. The bromo group is a deactivating but ortho-, para-directing group. Therefore, electrophilic substitution is most likely to occur at the 3- and 5-positions, which are ortho to the dimethylamino group and meta to the bromo group.

The dimethylamino group itself can also undergo electrophilic attack. For instance, it can be oxidized or react with other electrophiles. However, the primary focus of electrophilic substitution in this context is on the aromatic ring.

Cross-Coupling Reactivity of the Bromo-Substituent

The bromine atom at the 4-position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The Suzuki-Miyaura coupling is widely used to form biaryl compounds. nih.gov The general catalytic cycle involves oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Heck Coupling: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The stereoselectivity of the Heck reaction is often high, leading to the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org It is a reliable method for the synthesis of arylalkynes. nih.gov The reaction mechanism is thought to involve a palladium cycle and a copper cycle.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While the substrate already contains an amino group, the bromo substituent could potentially undergo further amination with a different amine, leading to more complex pyridine derivatives. The reaction involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine and subsequent reductive elimination.

Representative Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 4-Aryl-N,N-dimethylpyridin-2-amine |

| Heck | Alkene | Pd catalyst, Base | 4-Alkenyl-N,N-dimethylpyridin-2-amine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-N,N-dimethylpyridin-2-amine |

Role as a Ligand in Metal-Catalyzed Processes

Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a variety of transition metals. royalsocietypublishing.orgwikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center. In this compound, there are two potential coordination sites: the pyridine ring nitrogen and the nitrogen of the dimethylamino group. The steric hindrance around the dimethylamino group may influence its ability to coordinate.

Substituted pyridines can act as ligands in various metal-catalyzed processes. researchgate.net The electronic properties of the substituents on the pyridine ring can tune the properties of the resulting metal complexes and their catalytic activity. acs.org For example, electron-donating groups like the dimethylamino group can increase the electron density on the metal center, which can be beneficial in certain catalytic cycles.

The bromo substituent can also play a role. In some cases, the entire molecule can act as a ligand, and the bromo group can subsequently undergo oxidative addition to the metal center, initiating a catalytic cycle. Furthermore, pyridine-N-oxides, formed by oxidation of the pyridine nitrogen, are also effective ligands for transition metals. wikipedia.org

Oxidation and Reduction Pathways

Oxidation: The pyridine ring is generally resistant to oxidation. However, the dimethylamino group is susceptible to oxidation. Strong oxidizing agents can potentially lead to the formation of the corresponding N-oxide at the dimethylamino nitrogen or even cleavage of the C-N bond. Oxidation of the pyridine nitrogen to form a pyridine-N-oxide is also a possibility, which can alter the reactivity of the molecule. For instance, the presence of a bromo species can be crucial for certain catalytic oxidation reactions. nih.gov

Reduction: The bromo substituent on the pyridine ring can be removed through various reductive processes. Catalytic hydrogenation using a palladium catalyst is a common method for the dehalogenation of aryl halides. This would result in the formation of N,N-dimethylpyridin-2-amine.

Electrochemical methods can also be employed for both oxidation and reduction. Electrochemical bromination of pyridines has been developed, suggesting that the reverse process, electrochemical debromination, is also feasible. researchgate.netnih.govnih.gov The electrochemical behavior of the compound would depend on the specific conditions, such as the electrode material, solvent, and supporting electrolyte.

Catalytic Applications of 4 Bromo N,n Dimethylpyridin 2 Amine Analogs and Derivatives

Organic Synthesis Catalysis (e.g., DMAP-based catalysis)

Analogs of 4-bromo-N,N-dimethylpyridin-2-amine, particularly DMAP, are renowned for their ability to catalyze a wide array of reactions in organic synthesis. semanticscholar.org The catalytic power of DMAP stems from its role as a superior nucleophile that activates electrophiles, typically acyl groups, by forming a highly reactive N-acylpyridinium salt intermediate. wikipedia.orgresearchgate.net This intermediate is then more susceptible to attack by a weakly nucleophilic species, such as an alcohol or an amine.

DMAP and its derivatives are exceptionally effective catalysts for esterification and amidation reactions, which are fundamental processes in organic chemistry. rsc.orgresearchgate.net

Esterification: DMAP is a cornerstone catalyst for acylation reactions, including the Steglich esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of DMAP. semanticscholar.orgyoutube.com The currently accepted mechanism for esterification with an acid anhydride (B1165640) involves the initial reaction of DMAP with the anhydride to form a reactive N-acylpyridinium ion intermediate. wikipedia.org This intermediate is readily attacked by the alcohol nucleophile. An auxiliary base, such as triethylamine, is often used to neutralize the acid byproduct and regenerate the DMAP catalyst for the next cycle. wikipedia.org

Amide Formation: The same principle of activating carboxylic acids extends to the formation of amides. DMAP-based catalysts, including ionic liquid forms, facilitate the coupling of carboxylic acids and amines to produce the corresponding amide products. rsc.orgyoutube.com These catalysts are often used in conjunction with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to promote the reaction. youtube.com Research has also explored other catalytic systems for direct amidation, highlighting the importance of developing efficient and green protocols for this ubiquitous transformation. mdpi.comsemanticscholar.orgresearchgate.net

| Reaction Type | Substrates | Coupling Agent/Reagent | Product | Reference |

|---|---|---|---|---|

| Steglich Esterification | Carboxylic Acid, Alcohol | DCC | Ester | wikipedia.orgyoutube.com |

| Acylation | Alcohol, Acetic Anhydride | - | Acetate Ester | wikipedia.orgsemanticscholar.org |

| Amide Coupling | Carboxylic Acid, Amine | EDC | Amide | rsc.orgyoutube.com |

| Macrolactonization | Hydroxy-carboxylic acid | DCC | Lactone (cyclic ester) | youtube.com |

The catalytic activity of DMAP is widely exploited in the introduction of various protecting groups for functional groups like alcohols. semanticscholar.orgrsc.org The mechanism follows the general principle of nucleophilic catalysis, where DMAP activates the protecting group reagent.

Tritylation: DMAP catalyzes the reaction of alcohols with trityl chloride to form trityl ethers, a common method for protecting primary alcohols. wikipedia.orgsemanticscholar.org

Silylation: The formation of silyl (B83357) ethers, another crucial protecting strategy for alcohols, is also accelerated by DMAP. youtube.com

Boc Protection: DMAP is used in the protection of amines with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form Boc-carbamates. rsc.org

The Fischer indole (B1671886) synthesis is a classic method for constructing the indole ring system from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.orgtaylorandfrancis.com While traditionally catalyzed by Brønsted or Lewis acids, recent innovations have shown that DMAP-based ionic liquids can serve as efficient and reusable catalysts for this transformation. rsc.orgwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org The use of DMAP-based catalysts provides a milder and more environmentally friendly alternative for synthesizing these important heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. rsc.orgnih.govrsc.org

Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. acs.org The synthesis of 5-substituted 1H-tetrazoles can be achieved via a [3+2] cycloaddition reaction between a nitrile and an azide, a reaction that falls under the umbrella of "click chemistry." rsc.orgyoutube.com DMAP-based ionic liquids have been successfully employed as catalysts for this reaction, facilitating the formation of the tetrazole ring under solvent-free conditions. rsc.org This catalytic method offers an efficient and environmentally benign route to these valuable compounds, avoiding the need for hazardous Lewis acids or expensive metal catalysts that are sometimes used. acs.orgrsc.org

| Reaction | Key Substrates | Catalyst Type | Product | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde | DMAP-based Ionic Liquid | Indole/Indolenine | rsc.org |

| 1H-Tetrazole Formation | Nitrile, Sodium Azide | DMAP-based Ionic Liquid | 5-substituted 1H-Tetrazole | rsc.org |

Mechanistic Investigations of Catalytic Cycles

The efficacy of DMAP and its analogs as catalysts is rooted in a well-understood nucleophilic catalytic cycle. wikipedia.org In acylation reactions, the cycle begins with the reaction between the highly nucleophilic pyridine (B92270) nitrogen of DMAP and the acylating agent (e.g., an anhydride). This step forms a highly reactive and resonance-stabilized N-acylpyridinium salt. wikipedia.org This intermediate is significantly more electrophilic than the initial acylating agent.

Structure-Activity Relationships in Catalysis

The catalytic performance of 4-aminopyridine (B3432731) derivatives is intrinsically linked to their molecular structure. mdpi.comacs.org The key to the high activity of DMAP is the powerful electron-donating effect of the dimethylamino group at the C-4 position, which increases the electron density on the pyridine ring nitrogen, enhancing its basicity and, more importantly, its nucleophilicity. wikipedia.orgmdpi.comresearchgate.net

Studies comparing DMAP to other pyridine analogs have consistently shown that electron-donating groups on the pyridine ring enhance catalytic activity, while electron-withdrawing groups diminish it. mdpi.com For instance, DMAP shows significantly higher catalytic activity than pyridine or 4-cyanopyridine (B195900) in oxidation reactions. mdpi.com

Furthermore, structural modifications are explored to develop catalysts with new functionalities. Chiral DMAP analogs have been synthesized and used in asymmetric catalysis, such as the kinetic resolution of alcohols, demonstrating that the steric and electronic properties of the catalyst's backbone can be fine-tuned to control stereoselectivity. researchgate.netresearchgate.net The relationship between the catalyst's structure and its activity is a critical area of research for designing more potent and selective catalysts for a variety of chemical transformations. nih.govrsc.org

Computational Chemistry and Theoretical Investigations of 4 Bromo N,n Dimethylpyridin 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-bromo-N,N-dimethylpyridin-2-amine, DFT studies have been instrumental in elucidating its electronic properties.

Electronic Structure and Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key information about the molecule's ability to donate or accept electrons. A small HOMO-LUMO energy gap is indicative of high chemical reactivity. nih.gov In related amino-bromo-pyridine compounds, the HOMO is often located over the heterocyclic ring, particularly on the amino and oxygen atoms, while the LUMO is also centered on the ring, suggesting an electron density transfer from the amino group to the heterocyclic ring upon excitation. researchgate.net This charge transfer characteristic is a crucial aspect of the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of varying electron density, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-deficient regions (prone to nucleophilic attack). For related pyridine (B92270) derivatives, MEP analysis helps in understanding the sites of interaction with other molecules. nih.govnih.gov

Quantum Chemical Descriptors

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. These include chemical hardness, which measures resistance to deformation of electron distribution, and electronegativity, which describes the tendency to attract electrons. Other important descriptors are ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These parameters are derived from the HOMO and LUMO energies and are essential for predicting the chemical behavior of this compound. nih.gov

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the physical movement of atoms and molecules over time. rsc.org These simulations provide detailed information about the solvation of this compound and its interactions with solvent molecules and other species. rsc.orgresearchgate.net By simulating the compound in various environments, researchers can gain insights into its structural and transport properties. rsc.orgresearchgate.net For instance, MD simulations have been used to investigate the bulk properties of related N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids, which helps in understanding their applications. rsc.org

Reaction Pathway Modeling and Transition State Analysis

Information on reaction pathway modeling and transition state analysis specifically for this compound is not available in the provided search results.

Spectroscopic Property Prediction and Correlation with Experimental Data

Information on the prediction of spectroscopic properties and their correlation with experimental data specifically for this compound is not available in the provided search results.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N,n Dimethylpyridin 2 Amine

X-ray Crystallography and Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for 4-bromo-N,N-dimethylpyridin-2-amine is not readily found in the surveyed literature, the structural characteristics of analogous compounds provide a strong basis for predicting its solid-state behavior. Compounds containing the 4-(dimethylamino)pyridine (DMAP) moiety and brominated aromatic rings have been extensively studied, offering a blueprint for understanding the molecular geometry and packing of the title compound.

For instance, the crystal structure of adducts involving 4-(dimethylamino)pyridine shows that the dimethylamino group and the pyridine (B92270) ring are typically coplanar, which facilitates π-donation from the amino group into the aromatic system. researchgate.net Similarly, co-crystals of DMAP derivatives exhibit layered structures held together by a network of hydrogen bonds and other intermolecular forces. nih.gov In related brominated aromatic compounds, the bromine atom plays a key role in directing the crystal packing through various non-covalent interactions. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be dictated by a variety of weak intermolecular interactions.

Hydrogen Bonding: The primary hydrogen bond acceptors are the two nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino nitrogen). In the absence of strong hydrogen bond donors, weak C—H···N interactions are likely to occur. In protonated forms, such as in co-crystals, strong N—H···N or N—H···anion hydrogen bonds would dominate. For example, in a co-crystal containing protonated DMAP, strong N—H⋯N hydrogen bonds form between the cation and a neutral DMAP molecule. nih.gov

Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor, capable of forming Br···N or Br···O interactions with suitable acceptor atoms in adjacent molecules. These interactions are a significant factor in the supramolecular assembly of many halogenated organic compounds. researchgate.net

π-π Stacking: The electron-rich pyridine ring can participate in π-π stacking interactions. In the crystal structure of bis(4-dimethylaminopyridinium) tetrachlorocuprate, individual cations engage in π-π stacking with their neighbors at a distance of 3.7622 Å. researchgate.net This suggests that this compound molecules would likely stack in columns or layers, stabilized by these aromatic interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. nih.gov The analysis generates 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). nih.govcrystalexplorer.net

For a molecule like this compound, the Hirshfeld surface analysis would allow for the deconvolution of the complex network of interactions. Based on analyses of similar brominated aromatic molecules, the following contributions to the total Hirshfeld surface area can be anticipated nih.govnih.gov:

H···H contacts: Typically, these are the most abundant interactions, appearing as a large, diffuse region in the center of the fingerprint plot. nih.gov

H···Br/Br···H contacts: These appear as distinct "wings" on the fingerprint plot and represent the close contacts between bromine and hydrogen atoms. nih.gov

H···C/C···H contacts: These contacts, often associated with C—H···π interactions, also form characteristic wings. nih.gov

Other contacts: Minor contributions from C···C, C···N, and Br···N contacts would also be present, providing a complete picture of the crystal packing.

The table below shows an example of the relative contributions of intermolecular contacts from a Hirshfeld analysis of a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, which illustrates the expected distribution of interactions. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 42.2 |

| H···C/C···H | 23.1 |

| H···Br/Br···H | 22.3 |

| H···N/N···H | 10.1 |

| Other (C···Br, N···Br, etc.) | <2.3 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is essential for confirming the molecular structure of this compound in solution. The ¹H and ¹³C NMR spectra would show characteristic signals corresponding to the unique magnetic environments of each nucleus. While specific spectral data for this exact compound is not available, expected chemical shifts can be predicted based on data from similar structures like 4-bromo-N,N-dimethylaniline and various bromopyridines. chemicalbook.comchemicalbook.com

¹H NMR Spectrum: The spectrum would feature three distinct signals in the aromatic region for the pyridine ring protons (at positions 3, 5, and 6) and a singlet in the aliphatic region for the two equivalent methyl groups of the N,N-dimethylamino moiety. The protons on the pyridine ring would appear as doublets or doublets of doublets, with coupling constants typical for pyridyl systems.

¹³C NMR Spectrum: The ¹³C NMR spectrum would display seven unique signals: five for the pyridine ring carbons and two for the methyl carbons of the dimethylamino group. The carbon atom attached to the bromine (C4) would show a lower chemical shift compared to an unsubstituted carbon, while the carbons attached to nitrogen atoms (C2 and the methyl carbons) would be significantly influenced by the electron-donating nature of the amino group.

Advanced NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of advanced 2D NMR experiments would be employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, definitively identifying which protons are adjacent on the pyridine ring (e.g., H5-H6 and H5-H3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary carbons (C2 and C4) by observing correlations from the methyl protons to C2 and from the aromatic protons (H3 and H5) to C4. It would also confirm the connectivity between the dimethylamino group and the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, helping to confirm spatial proximities and assignments, particularly between the N(CH₃)₂ protons and the H3 proton on the pyridine ring. ipb.pt

Exchange Spectroscopy for Kinetic Studies (e.g., SABRE)

The pyridine nitrogen atom in this compound makes it a suitable candidate for kinetic studies using Exchange Spectroscopy (EXSY), particularly for hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange). nih.gov SABRE utilizes an iridium catalyst to transfer the spin polarization from parahydrogen (p-H₂) to a substrate molecule. nih.gov

The process involves the reversible binding of the substrate (the pyridine derivative) and p-H₂ to the metal center. nih.gov The efficiency of the polarization transfer is highly dependent on the kinetics of this exchange. 2D EXSY NMR experiments can be used to measure the rate constants of association (ka) and dissociation (kd) of the pyridine substrate from the iridium complex. nih.gov Studying this compound with SABRE could provide valuable data on how the electronic properties, modified by the bromo and dimethylamino substituents, affect the ligand exchange kinetics and the efficiency of hyperpolarization.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₉BrN₂), the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion.

The expected data from a high-resolution mass spectrum would include:

| Ion | Expected m/z (Da) | Relative Intensity | Notes |

|---|---|---|---|

| [M]⁺ (with ⁷⁹Br) | 199.9949 | ~100% | Molecular ion with the lighter bromine isotope. |

| [M+2]⁺ (with ⁸¹Br) | 201.9929 | ~98% | Molecular ion with the heavier bromine isotope. |

| [M-CH₃]⁺ | 184.9793 | Variable | Fragment resulting from the loss of a methyl group. |

| [M-Br]⁺ | 121.0769 | Variable | Fragment resulting from the loss of the bromine atom. |

A more advanced technique, Ion Mobility-Mass Spectrometry (IM-MS), separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. youtube.comnih.gov This technique provides a Collision Cross Section (CCS) value, which is a measure of the ion's effective area in a buffer gas and is related to its three-dimensional structure. youtube.comnih.gov For this compound, the CCS of its protonated ion, [M+H]⁺, could be experimentally determined. This value serves as an additional, unique molecular descriptor that can help distinguish it from isomers and other structurally similar compounds. nih.gov

While the CCS value for the title compound is not published, data for the related compound 4-(dimethylamino)pyridine provides an illustrative example of typical values.

| Compound | Ion | CCS (Ų) | Technique Notes |

|---|---|---|---|

| 4-(Dimethylamino)pyridine | [M+H]⁺ | 120.5 | Drift Tube (DT) IM-MS with N₂ buffer gas, ESI+ ionization. nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The primary functional groups that define the vibrational spectrum of this compound are the dimethylamino group (-N(CH₃)₂), the substituted pyridine ring, and the bromo group (-Br). Each of these components gives rise to characteristic absorption bands in the IR and Raman spectra.

The Pyridine Ring: The vibrational modes of the pyridine ring are complex and numerous. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ range. researchgate.net The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. For instance, studies on various substituted pyridines have provided a comprehensive understanding of how different functional groups affect the ring's vibrational frequencies. acs.orgdocumentsdelivered.com The ring breathing mode, a symmetric vibration of the entire ring, is a characteristic feature in the Raman spectra of pyridine and its derivatives, often appearing around 1000 cm⁻¹. researchgate.netresearchgate.net

The N,N-Dimethylamino Group: The -N(CH₃)₂ group has several characteristic vibrations. The C-H stretching vibrations of the methyl groups are expected in the 2950-2850 cm⁻¹ region. A notable feature for N,N-dimethyl aromatic amines is a distinct peak for the symmetric stretching of the N-methyl group, which typically appears in the range of 2820-2780 cm⁻¹. The C-N stretching vibration of aromatic amines is generally strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Based on the analysis of related compounds, the following tables summarize the expected characteristic vibrational frequencies for this compound.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Reference Analogues |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretching | Pyridine, 2-Aminopyridine (B139424) researchgate.nettsijournals.com |

| 2950-2850 | Medium | Aliphatic C-H Stretching (in -N(CH₃)₂) | N,N-Dimethylaniline chemicalbook.com |

| 2820-2780 | Medium, Sharp | Symmetric N-CH₃ Stretching | Aromatic N,N-dimethylamines orgchemboulder.com |

| 1600-1550 | Strong to Medium | Pyridine Ring C=C and C=N Stretching | 2-Aminopyridine, Substituted Pyridines tsijournals.comresearchgate.net |

| 1480-1430 | Strong to Medium | Pyridine Ring C=C and C=N Stretching | 2-Aminopyridine, Substituted Pyridines documentsdelivered.comtsijournals.com |

| 1335-1250 | Strong | Aromatic C-N Stretching | Aromatic Amines orgchemboulder.com |

| 1050-990 | Medium | Pyridine Ring Breathing/Trigonal Bending | Pyridine, Substituted Pyridines researchgate.netresearchgate.net |

| 850-750 | Strong | C-H Out-of-plane Bending | Substituted Pyridines documentsdelivered.com |

| 600-500 | Medium to Strong | C-Br Stretching | Brominated Pyridines capes.gov.br |

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Reference Analogues |

| 3100-3000 | Medium | Aromatic C-H Stretching | Pyridine researchgate.netaps.org |

| 2950-2850 | Medium | Aliphatic C-H Stretching (in -N(CH₃)₂) | N,N-Dimethylaniline |

| 1600-1550 | Strong | Pyridine Ring C=C and C=N Stretching | Pyridine, 2-Aminopyridine researchgate.nettsijournals.com |

| 1050-990 | Very Strong | Pyridine Ring Breathing Mode | Pyridine, Substituted Pyridines researchgate.netresearchgate.net |

| 600-500 | Strong | C-Br Stretching | Brominated Pyridines capes.gov.br |

It is important to note that these are predicted ranges, and the actual experimental values may vary. A comprehensive analysis would require obtaining the experimental IR and Raman spectra of this compound and performing detailed assignments, potentially supported by theoretical calculations such as Density Functional Theory (DFT), as has been done for similar molecules. nih.govscirp.org

Applications in the Synthesis of Complex Molecular Architectures

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

4-bromo-N,N-dimethylpyridin-2-amine serves as a crucial intermediate in the development of new therapeutic agents. Its structure is leveraged for the synthesis of complex molecules targeting a range of diseases.

Detailed research has demonstrated its utility in synthesizing potential treatments for cancer and prion diseases. In one instance, the compound was used as a starting material in a Buchwald-Hartwig cross-coupling reaction to produce compounds that act as inhibitors of mutant isocitrate dehydrogenase (IDH), a key enzyme in certain cancers. google.com The synthesis involved the reaction of this compound with other chemical entities to construct the core of the therapeutically active molecule. google.com

Furthermore, this compound has been utilized in the synthesis of aminothiazole derivatives aimed at treating prion diseases. nih.gov Researchers used this compound in a Suzuki-Miyaura coupling reaction to create a specific analog, 4-(4-(2-(dimethylamino)pyridin-4-yl)phenyl)-N-(6-methylpyridin-2-yl)thiazol-2-amine. nih.gov This highlights the compound's role as a key reagent for forming C-N bonds in the creation of complex bioactive molecules. nih.govlookchem.com Chemical suppliers also categorize it as a key building block for drug discovery and medicinal chemistry applications. chemshuttle.comalfa-industry.com

Table 1: Examples of Pharmaceutical Intermediates Synthesized from this compound

| Starting Material | Reaction Type | Resulting Compound Class | Therapeutic Target/Disease |

| This compound | Buchwald-Hartwig Coupling | IDH Mutant Inhibitors | Cancer |

| This compound | Suzuki-Miyaura Coupling | Aminothiazole Derivatives | Prion Disease |

Scaffold for Novel Functional Materials

While primarily recognized for its role in medicinal chemistry, this compound is also noted for its potential use in material science. sigmaaldrich.com The presence of the reactive bromine atom allows for its incorporation into larger systems through various cross-coupling reactions. This functionality could theoretically be exploited to synthesize novel organic materials with specific electronic or photophysical properties. However, detailed research findings on its specific applications as a scaffold for functional materials are not extensively documented in publicly available literature.

Integration into Macrocycles and Supramolecular Assemblies

There is currently no significant scientific literature available that details the specific use of this compound in the synthesis or integration into macrocyclic structures or supramolecular assemblies.

Precursor for Advanced Polymeric Materials

The potential of this compound as a monomer or precursor for the synthesis of advanced polymeric materials has not been reported in available scientific research.

Future Outlook and Emerging Research Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 4-bromo-N,N-dimethylpyridin-2-amine, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. Green chemistry principles offer a roadmap for these advancements.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer high atom economy and reduced waste. rasayanjournal.co.in The design of a one-pot MCR for the synthesis of this compound from simple, readily available precursors would represent a significant step forward in sustainability.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. nih.gov Investigating microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could lead to more efficient and sustainable production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting synthetic routes to flow chemistry setups could enable a more streamlined and sustainable manufacturing process.

Greener Solvents and Catalysts: The use of water, ionic liquids, or solvent-free systems as reaction media can significantly reduce the environmental impact of chemical processes. researchgate.net Furthermore, exploring earth-abundant and non-toxic catalysts, such as iron-based catalysts, for the synthesis of the pyridine (B92270) ring is a promising avenue. rsc.org

| Sustainable Synthetic Approach | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions (MCRs) | Increased atom economy, reduced waste, simplified purification. rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Faster reaction times, lower energy consumption. nih.gov |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. |

| Greener Solvents and Catalysts | Reduced environmental impact, lower toxicity, potential for catalyst recycling. researchgate.netrsc.org |

Exploration of New Catalytic Transformations

The parent compound, 4-dimethylaminopyridine (DMAP), is a well-established and highly effective nucleophilic catalyst in a wide range of organic reactions. wikipedia.orgrsc.org The presence of both a bromine atom and a dimethylamino group on the pyridine ring of this compound suggests its potential as a versatile tool in catalysis.

Future research directions in this area could include:

Ligand in Cross-Coupling Reactions: The nitrogen atom of the pyridine ring and the dimethylamino group can act as coordination sites for metal centers. This makes this compound a potential ligand for transition metal catalysts, such as palladium or copper, in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. nih.govchemrxiv.org The electronic properties of the ligand can be tuned by the bromo substituent, potentially influencing the catalytic activity and selectivity.

Organocatalysis: DMAP and its derivatives are known to catalyze various reactions. mdpi.com Investigating the catalytic activity of this compound in reactions such as acylation, silylation, and esterification could reveal new catalytic applications. The electronic effect of the bromine atom may modulate its basicity and nucleophilicity, leading to unique catalytic properties compared to DMAP.

Dual-Functional Catalysis: The presence of both a potential Lewis basic site (the nitrogen atoms) and a reactive C-Br bond opens up possibilities for designing dual-functional catalysts. For instance, the compound could be immobilized on a solid support and the bromine atom could be used as a handle for further functionalization or as a site for oxidative addition in a catalytic cycle.

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, computational modeling can accelerate the discovery of new applications and guide experimental work.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its behavior as a ligand or catalyst and help in predicting its reactivity in various chemical transformations.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets. This can guide the design of new potential therapeutic agents.

Reaction Mechanism Elucidation: Computational modeling can be used to study the mechanisms of reactions involving this compound, providing a detailed understanding of the transition states and intermediates. This knowledge can be used to optimize reaction conditions and design more efficient catalytic systems.

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Predicting electronic properties, reactivity, and spectroscopic signatures. |

| Molecular Docking | Guiding the design of derivatives with potential biological activity. |

| Reaction Mechanism Studies | Optimizing reaction conditions and designing novel catalysts. |

Applications in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel molecules with applications in various emerging fields.

Potential applications to be explored include:

Materials Science: Substituted pyridines are important components in the development of functional materials. This compound could serve as a precursor for the synthesis of organic light-emitting diodes (OLEDs), sensors, or functional polymers. The bromine atom provides a convenient handle for further elaboration of the molecular structure through cross-coupling reactions to build larger, conjugated systems.

Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. The presence of the dimethylamino group can enhance solubility and bioavailability, while the bromine atom can be a site for further modification to optimize biological activity. This compound could serve as a valuable intermediate in the synthesis of new drug candidates.

Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. The exploration of derivatives of this compound for herbicidal, fungicidal, or insecticidal activity could lead to the development of new crop protection agents.

Q & A

Q. Table 1: Representative Reaction Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ (liquid) | DCM | 0–5 | 72 | |

| NBS | DMF | 25 | 65 |

Advanced: How can regioselectivity be controlled during bromination of N,N-dimethylpyridin-2-amine?

Methodological Answer:

Regioselectivity is influenced by:

- Directing groups : The dimethylamino group at position 2 directs bromination to position 4 due to its electron-donating resonance effects. Computational modeling (e.g., DFT calculations) can predict substituent effects .

- Steric effects : Bulky brominating agents (e.g., N-bromosuccinimide, NBS) favor para-substitution by reducing ortho/meta competition.

- Experimental validation : Use LC-MS or ¹H NMR to monitor reaction progress and confirm regiochemistry .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Distinct signals for dimethylamino protons (δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.5–8.2 ppm). Bromine’s electronegativity deshields adjacent carbons in ¹³C NMR .

- X-ray crystallography : SHELX software is widely used for structure refinement. For example, intermolecular interactions (e.g., hydrogen bonds, π-stacking) stabilize crystal packing .

Q. Table 2: Key NMR Data (DMSO-d₆)

| Proton/Carbon | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| N(CH₃)₂ | 2.57 (s) | Singlet |

| C4-Br | 122.5 | - |

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for brominated pyridines?

Methodological Answer:

- Data collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps.

- Software tools : Use SHELXD for phase problem resolution and Olex2 for disorder modeling. For twinned crystals, TwinRotMat in SHELXL refines twin laws .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Advanced: How is this compound utilized in medicinal chemistry?

Methodological Answer:

- Prion disease research : Acts as a coupling partner in Suzuki-Miyaura reactions to synthesize thiazole derivatives. For example, reaction with Intermediate 3 (General Procedure C) yields a prion inhibitor (33% yield) .

- Antibiotic scaffolds : Similar bromopyridines are intermediates in N-alkyl-N-(pyridin-2-yl)hydroxylamine antibiotics, validated via MIC assays against Gram-positive pathogens .

Basic: What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

- pH stability : Degrades in strong acids (pH < 2) via demethylation or in bases (pH > 10) via hydrolysis.

- Thermal stability : Store at –20°C under argon; decomposes above 150°C (TGA data).

- Light sensitivity : Amber vials prevent photolytic debromination .

Advanced: How can cross-coupling reactions involving this compound be optimized for drug discovery?

Methodological Answer:

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for Buchwald-Hartwig amination.

- Solvent/base systems : Use toluene/K₃PO₄ for high conversions.

- Case study : Coupling with 6-methylpyridin-2-amine achieved 17% yield (¹H NMR: δ 8.22–8.24 ppm for pyridine protons) .

Basic: How does this compound compare to its chloro or iodo analogs in reactivity?

Methodological Answer:

- Electrophilicity : Br > Cl > I in SNAr reactions due to leaving group ability.

- Steric effects : Iodo analogs show slower coupling kinetics in Pd-catalyzed reactions.

- Case study : Bromo derivatives achieve higher yields (72%) vs. chloro (58%) in Suzuki reactions .

Advanced: What computational methods predict the biological activity of derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina with prion protein targets (PDB: 1I4M).

- QSAR models : Hammett constants (σ) correlate substituent effects with IC₅₀ values .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.